molecular formula C10H12FNO B3095294 5-(Cyclopropylmethoxy)-2-fluoroaniline CAS No. 1262197-99-8

5-(Cyclopropylmethoxy)-2-fluoroaniline

Cat. No. B3095294
CAS RN: 1262197-99-8
M. Wt: 181.21 g/mol
InChI Key: DEPIQGQVZYQUQZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-fluoroaniline, also known as 5-CPMF, is an organic compound with a wide variety of applications in the chemical, pharmaceutical, and biotechnology industries. It is a cyclic amine derivative of aniline, and is a key component in the synthesis of many organic compounds. 5-CPMF is a versatile building block for the synthesis of a broad range of compounds, including those with biological activity. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-fluoroaniline has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, including those with biological activity. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, this compound is used in the synthesis of a number of compounds with potential therapeutic applications, including antibiotics, antifungals, and antivirals.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-fluoroaniline is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule causes a conformational change, resulting in the formation of a cyclic amine. This cyclic amine can then react with other molecules to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting that it may have some antibacterial and antifungal properties. However, more research is needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(Cyclopropylmethoxy)-2-fluoroaniline for lab experiments is its versatility. It is a useful building block for the synthesis of a variety of organic compounds, including those with biological activity. It is also relatively easy to synthesize, making it a convenient building block for a variety of experiments. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are a number of potential future directions for research involving 5-(Cyclopropylmethoxy)-2-fluoroaniline. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. In addition, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, research is needed to explore the potential applications of this compound in the synthesis of new and improved pharmaceuticals, agrochemicals, and specialty chemicals.

properties

IUPAC Name

5-(cyclopropylmethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIQGQVZYQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264997
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262197-99-8
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262197-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclopropylmethoxy)-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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